molecular formula C22H22N2O3S B3832839 N-[4-(1-piperidinylsulfonyl)-1-naphthyl]benzamide

N-[4-(1-piperidinylsulfonyl)-1-naphthyl]benzamide

Cat. No. B3832839
M. Wt: 394.5 g/mol
InChI Key: NUDZBBIFFZEAEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 1-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide” is represented by the formula C13H18N2O3S . The compound is planar, and the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .


Chemical Reactions Analysis

The preparation of similar benzamide derivatives is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

Amides are generally high-melting and water-soluble compounds due to the polarity of the amide group . They have excellent solvent properties for both polar and nonpolar substances .

Mechanism of Action

“N-[4-(1-Piperidinylsulfonyl)phenyl]-1-pyrrolidinecarboxamide” modulates various physiological processes by blocking the activation of the 5-HT6 receptor, leading to improved cognitive function and memory consolidation.

Safety and Hazards

The safety data sheet for benzamide, a similar compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylnaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(17-9-3-1-4-10-17)23-20-13-14-21(19-12-6-5-11-18(19)20)28(26,27)24-15-7-2-8-16-24/h1,3-6,9-14H,2,7-8,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZBBIFFZEAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(piperidin-1-ylsulfonyl)naphthalen-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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